Butenoyl PAF is an oxidized phospholipid that acts as a potent inflammatory mediator. It belongs to a class of lipids structurally similar to Platelet-Activating Factor (PAF), hence the name "PAF-like phospholipids". These molecules are generated during the oxidation of low-density lipoproteins (LDL) [, , , , ]. While structurally similar to PAF, Butenoyl PAF exhibits differences in its potency and specific biological activities []. It plays a crucial role in inflammatory processes, particularly those associated with atherosclerosis [, ].
Synthesis Analysis
Butenoyl PAF is primarily generated in vivo through the oxidation of alkyl arachidonoyl phosphatidylcholine, a minor component of LDL []. In vitro, it can be synthesized by directly irradiating 1-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC) with UVB light []. This photo-oxidation process fragments HAPC, leading to the formation of Butenoyl PAF and other PAF analogs [].
Molecular Structure Analysis
The presence of the butenoyl group at the sn-2 position distinguishes Butenoyl PAF from PAF and contributes to its unique biological activity [, ].
Chemical Reactions Analysis
The primary chemical reaction involving Butenoyl PAF is its hydrolysis by PAF acetylhydrolase (PAF-AH) [, , , ]. This enzymatic reaction cleaves the acyl group at the sn-2 position, rendering Butenoyl PAF inactive [, ].
Mechanism of Action
Butenoyl PAF exerts its biological effects by binding to and activating the PAF receptor (PAFR) [, , ]. This activation triggers various intracellular signaling pathways, leading to inflammatory responses. These responses include:
Lipid body formation in leukocytes [].
Calcium flux in neutrophils [].
Increased expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [].
Apoptosis in keratinocytes [].
Although Butenoyl PAF is less potent than PAF in activating PAFR, it is found in significantly higher concentrations in oxidized LDL, suggesting a substantial contribution to the overall PAF-like bioactivity in oxidized LDL [].
Applications
Atherosclerosis Research: Butenoyl PAF is crucial in understanding the inflammatory processes underlying atherosclerosis. Its role in lipid body formation, leukocyte activation, and foam cell formation provides insights into the development of atherosclerotic plaques [, , ].
Dermatological Research: Studies on UVB-induced skin damage utilize Butenoyl PAF to investigate its role in keratinocyte apoptosis and cutaneous inflammation [].
Inflammation Research: Due to its potent inflammatory properties, Butenoyl PAF is used to study inflammatory responses in various cell types, including leukocytes and endothelial cells [, ].
Receptor Pharmacology: The interaction of Butenoyl PAF with PAFR makes it a valuable tool for studying the pharmacology of this receptor. Researchers can use it to investigate the binding affinities, signaling pathways, and downstream effects of PAFR activation [, , , ].
Related Compounds
Platelet-Activating Factor (PAF)
Compound Description: Platelet-activating factor (PAF), chemically known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator of inflammation. It exerts a wide range of biological activities through its binding to a specific G protein-coupled receptor, the PAF receptor (PAFR). These activities include platelet aggregation and activation, vasoconstriction and vasodilation, bronchoconstriction, and inflammatory cell activation and chemotaxis. [, ]
Relevance: PAF is structurally related to Butenoyl PAF as they both share the same 1-O-alkyl-sn-glycero-3-phosphocholine backbone. The difference lies in the sn-2 position, where PAF has an acetyl group, while Butenoyl PAF has a butenoyl group. This structural similarity allows Butenoyl PAF to bind to PAFR, although with lower potency compared to PAF. [, , ]
Butanoyl PAF
Compound Description: Butanoyl PAF, also known as 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, is a naturally occurring PAF analog found in oxidized low-density lipoprotein (oxLDL). It exhibits pro-inflammatory properties by acting as a PAFR agonist, inducing lipid body formation in leukocytes, and contributing to the pro-inflammatory effects of oxLDL. [, ]
Relevance: Butanoyl PAF shares a very similar structure with Butenoyl PAF, differing only by the presence of a single bond instead of a double bond in the butanoyl/butenoyl group at the sn-2 position. This makes them closely related analogs with comparable biological activity profiles and affinity for the PAF receptor. [, ]
1-O-Hexadecyl-2-(Butanoyl or Butenoyl)-sn-glycero-3-phosphocholines (C4-PAF analogs)
Compound Description: These compounds, collectively referred to as C4-PAF analogs, are structurally similar to PAF and are found in oxidized low-density lipoprotein (oxLDL). They act as PAFR ligands and agonists, exhibiting approximately 10-fold less potency compared to PAF. Despite their lower potency, these analogs are present in much higher abundance (100-fold) in oxLDL compared to PAF itself. []
Relevance: Butenoyl PAF belongs to this group of C4-PAF analogs, sharing the same 1-O-alkyl-sn-glycero-3-phosphocholine backbone and a four-carbon acyl chain (butenoyl) at the sn-2 position. The presence of butanoyl and butenoyl variants in this group highlights the significance of these short-chain oxidized phospholipids in oxLDL's pro-inflammatory effects. []
Compound Description: HAPC is a phospholipid found in cellular membranes. Upon exposure to UVB radiation, HAPC undergoes fragmentation, yielding C4-PAF analogs, including Butenoyl PAF. This process contributes to UVB-induced cutaneous inflammation and cell death through the activation of PAFR. []
Relevance: HAPC acts as a precursor for Butenoyl PAF formation upon UVB exposure. The breakdown of HAPC's arachidonoyl group at the sn-2 position leads to the generation of shorter chain fatty acyl groups, including the butenoyl group found in Butenoyl PAF. []
Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine)
Compound Description: Lyso-PAF is the deacetylated form of PAF and serves as a precursor for PAF biosynthesis. It lacks the acetyl group at the sn-2 position, which is the site of acetylation by lyso-PAF acetyltransferase during PAF synthesis. [, ]
Relevance: Lyso-PAF is a key structural component of Butenoyl PAF and other PAF analogs. It represents the backbone structure upon which various acyl groups, including butenoyl, are attached at the sn-2 position to generate bioactive PAF-like molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LH 21 is a 1,2,4-triazole that acts as a cannabimimetic. It has a relatively low-affinity for the central cannabinoid (CB1) receptor (Ki = 855 nM). However, it interferes, at low nanomolar concentrations, with the action of the potent CB1 agonist WIN 55,212-2 on murine vas deferens, suggesting that LH 21 acts as a silent CB1 antagonist. Consistent with this interpretation, LH 21 diminishes the in vivo effects of WIN 55,212-2 on standard CB tetrad responses in mice and reduces food intake and body weight gain in obese Zucker rats. However, in CHO cells overexpressing CB1, LH 21 is able to elevate cAMP, suggesting that, in this model, it acts as an inverse agonist of CB1.4 Furthermore, LH 21 suppresses food intake and body weight gain in both wild-type and CB1 receptor knockout mice, indicating that this receptor is not necessary for these effects.
Arachidonoyl amine is a primary fatty amide resulting from the formal condensation of the carboxy group of arachidonic acid with ammonia. It has a role as a cannabinoid receptor agonist. It is functionally related to an arachidonic acid.
S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM.
Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation.
Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (R)-SLV 319 is the inactive enantiomer of SLV 319 with 100-fold less affinity for the CB1 receptor. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2) receptors, respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.